molecular formula C11H14N4O3 B11739365 Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate

Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate

Cat. No.: B11739365
M. Wt: 250.25 g/mol
InChI Key: DTRWRVLXMHYBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate is a complex organic compound that features a pyridine ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate typically involves the reaction of ethyl acrylate with 3-aminopyridine under specific conditions. The reaction is often catalyzed by trifluoromethanesulfonic acid in an anhydrous ethanol solvent. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar in structure but with a different position of the pyridine ring.

    Ethyl 3-(pyridin-2-ylamino)propanoate: Features a similar pyridine ring but with different functional groups.

Uniqueness

Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate is unique due to its specific combination of functional groups and the position of the pyridine ring.

Properties

IUPAC Name

ethyl 3-amino-3-[2-(pyridine-3-carbonyl)hydrazinyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-18-10(16)6-9(12)14-15-11(17)8-4-3-5-13-7-8/h3-7,14H,2,12H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRWRVLXMHYBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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